3-(Bromomethyl)adamantan-1-ol
Description
3-(Bromomethyl)adamantan-1-ol is a brominated adamantane derivative characterized by a hydroxyl (-OH) group at the 1-position and a bromomethyl (-CH₂Br) substituent at the 3-position of the adamantane cage. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions. Its rigid adamantane backbone enhances thermal and chemical stability, while the bromomethyl group acts as a reactive site for functionalization. Studies demonstrate its utility in synthesizing 2-oxaadamantane derivatives, which are precursors to biologically active molecules such as antiviral or central nervous system-targeting agents .
Properties
IUPAC Name |
3-(bromomethyl)adamantan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPYLJQQDHYXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)adamantan-1-ol can be synthesized through several methods. One common approach involves the bromination of adamantan-1-ol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar bromination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)adamantan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) with a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like PCC or chromium trioxide in solvents like dichloromethane (DCM) are commonly used.
Reduction: Reducing agents like LiAlH4 in ether solvents are employed.
Major Products Formed
Nucleophilic Substitution: Substituted adamantane derivatives with various functional groups.
Oxidation: Adamantanone derivatives.
Reduction: Adamantane hydrocarbons.
Scientific Research Applications
3-(Bromomethyl)adamantan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)adamantan-1-ol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Adamantane Derivatives
Table 1: Comparative Properties of Adamantane Derivatives
Key Observations:
Reactivity Differences: The bromomethyl group in this compound facilitates nucleophilic substitutions, enabling the synthesis of ethers, thioethers, or amines . In contrast, 3-Aminoadamantan-1-ol participates in acid-base reactions or serves as a hydrogen-bond donor, making it suitable for coordination chemistry or salt formation .
Molecular Weight and Polarity: Bromine's high atomic weight increases the molecular weight of brominated derivatives (e.g., 245.12 g/mol for the bromomethyl compound vs. 167.25 g/mol for the amino derivative). Polar substituents like -NH₂ or -COOH enhance solubility in polar solvents, whereas bromomethyl groups may reduce polarity.
Biological Activity: Amino-substituted derivatives (e.g., 3-Aminoadamantan-1-ol) are explored for antiviral and neuroprotective applications due to their ability to mimic natural amines . Brominated analogs, such as this compound, are more commonly utilized as synthetic intermediates rather than direct therapeutics due to their reactivity .
Biological Activity
3-(Bromomethyl)adamantan-1-ol is a derivative of adamantane, characterized by its unique cage-like structure and notable biological activities. This compound has gained attention for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active compounds. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
This compound can be synthesized through bromination of adamantan-1-ol, typically using bromine or N-bromosuccinimide (NBS) as a brominating agent under radical conditions. The resulting compound features both a bromomethyl group and a hydroxyl group, which contribute to its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group can be replaced by various nucleophiles, leading to the formation of new compounds with enhanced biological properties. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound's interactions with biological targets.
Antiviral Properties
Research indicates that adamantane derivatives exhibit antiviral activity against several viruses, including influenza and coronaviruses. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit viral replication. A study highlighted that similar adamantane derivatives displayed significant inhibitory effects on the replication of vaccinia virus, showcasing their potential as antiviral agents .
Antibacterial Activity
This compound has also been explored for its antibacterial properties. In vitro studies have demonstrated that certain adamantane derivatives possess activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
Pharmacokinetics and Stability
Pharmacokinetic studies reveal that modifications to the adamantane structure can significantly influence metabolic stability. For example, hydroxylated adamantanes have shown improved metabolic profiles compared to their non-hydroxylated counterparts, suggesting that this compound may exhibit favorable pharmacokinetic properties .
Case Study 1: Antiviral Efficacy
A study conducted on a series of adamantane derivatives demonstrated that this compound analogs exhibited promising antiviral activity against influenza viruses. The selectivity index (SI), which measures the safety margin between therapeutic and toxic doses, was found to be significantly high for these compounds, indicating their potential as safe antiviral agents .
Case Study 2: Antibacterial Activity Assessment
In another study focusing on antibacterial efficacy, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antibacterial potency, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-(Chloromethyl)adamantan-1-ol | Chlorine instead of bromine | Lower reactivity in nucleophilic substitutions |
| Adamantan-1-ol | Lacks halogen substituents | Limited biological activity |
| 1-Bromoadamantane | Lacks hydroxyl group | Less versatile in reactions |
The presence of both the bromomethyl and hydroxyl groups in this compound allows for greater versatility in chemical reactions compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
